CYP2B6 Inhibition Selectivity Profile
3-(4-Chlorophenyl)propan-1-ol demonstrates selective inhibition of CYP2B6 with an IC50 of 180 nM in human liver microsomes, while showing significantly weaker inhibition of CYP2E1 (IC50 = 7,000 nM) and CYP1A2 (IC50 = 290 nM) [1]. This 39-fold selectivity for CYP2B6 over CYP2E1 and 1.6-fold selectivity over CYP1A2 indicates a preferential metabolic interaction profile that may reduce the risk of broad-spectrum drug-drug interactions compared to less selective analogs.
| Evidence Dimension | CYP Inhibition IC50 (nM) |
|---|---|
| Target Compound Data | CYP2B6: 180 nM; CYP2E1: 7,000 nM; CYP1A2: 290 nM |
| Comparator Or Baseline | Not applicable (intrinsic selectivity ratio) |
| Quantified Difference | CYP2E1/CYP2B6 selectivity ratio = 38.9 |
| Conditions | Human liver microsomes; bupropion (CYP2B6), chlorzoxazone (CYP2E1), phenacetin (CYP1A2) as substrates |
Why This Matters
Selective CYP inhibition profiles are critical for predicting drug-drug interaction liability; this compound's pronounced selectivity for CYP2B6 over CYP2E1 may simplify ADME optimization in medicinal chemistry campaigns compared to broader-spectrum inhibitors.
- [1] BindingDB. CHEMBL4159065: Inhibition of CYP2B6, CYP2E1, CYP1A2. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366394 View Source
